molecular formula C12H10Br2N4O2 B11230196 2-(N'-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL

2-(N'-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL

Cat. No.: B11230196
M. Wt: 402.04 g/mol
InChI Key: WFHSYWMTQSPTEN-PJQLUOCWSA-N
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Description

2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a hydroxyl group, and a pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with 6-methylpyrimidin-4-ol. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydrazone group into an amine.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL involves its interaction with molecular targets such as enzymes or receptors. For instance, its inhibitory effect on bacterial virulence factors is achieved by blocking the type III secretion system, which is essential for the pathogenicity of certain bacteria . This inhibition disrupts the bacteria’s ability to infect host cells and can enhance the immune system’s ability to clear the infection.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dibromo-2-hydroxyphenyl)-2-hydroxybenzamide
  • N’-(3,5-dibromo-2-hydroxy-benzylidene)-nicotinic acid hydrazide

Uniqueness

Compared to similar compounds, it offers a distinct mechanism of action and a broader range of scientific research applications .

Properties

Molecular Formula

C12H10Br2N4O2

Molecular Weight

402.04 g/mol

IUPAC Name

2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H10Br2N4O2/c1-6-2-10(19)17-12(16-6)18-15-5-7-3-8(13)4-9(14)11(7)20/h2-5,20H,1H3,(H2,16,17,18,19)/b15-5+

InChI Key

WFHSYWMTQSPTEN-PJQLUOCWSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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